Chloro(phenyl)propanedioyl dichloride
Description
Chloro(phenyl)propanedioyl dichloride (CAS: Not explicitly provided) is an organochlorine compound characterized by a propanedioyl dichloride backbone substituted with a phenyl group and a chlorine atom. Its molecular structure features two reactive acyl chloride groups (-COCl) and a phenyl ring with a chloro substituent, making it a versatile intermediate in organic synthesis. This compound is primarily utilized in the preparation of pharmaceuticals, agrochemicals, and specialty polymers due to its high electrophilicity and ability to undergo nucleophilic substitution or condensation reactions .
Properties
CAS No. |
112081-08-0 |
|---|---|
Molecular Formula |
C9H5Cl3O2 |
Molecular Weight |
251.5 g/mol |
IUPAC Name |
2-chloro-2-phenylpropanedioyl dichloride |
InChI |
InChI=1S/C9H5Cl3O2/c10-7(13)9(12,8(11)14)6-4-2-1-3-5-6/h1-5H |
InChI Key |
GPDNXGRQQQQPFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)Cl)(C(=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Chloro(phenyl)propanedioyl dichloride can be synthesized from malonic acid using thionyl chloride. The reaction involves the conversion of malonic acid to its acyl chloride derivative by reacting it with thionyl chloride, resulting in the formation of this compound . The reaction conditions typically involve heating the mixture to facilitate the reaction.
Chemical Reactions Analysis
Chloro(phenyl)propanedioyl dichloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form malonic acid.
Reduction: It can be reduced to form malonyl derivatives, which are useful intermediates in organic synthesis.
Common reagents used in these reactions include water, amines, alcohols, and reducing agents such as sodium borohydride. The major products formed from these reactions are malonic acid, amides, esters, and malonyl derivatives .
Scientific Research Applications
Chloro(phenyl)propanedioyl dichloride has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: This compound is used in the preparation of polymers and copolymers, which have applications in materials science.
Biological Research: It is used in the synthesis of biologically active molecules and intermediates for drug discovery.
Mechanism of Action
The mechanism of action of chloro(phenyl)propanedioyl dichloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved in its reactions depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Chloro(phenyl)propanedioyl dichloride belongs to a broader class of propanedioyl dichlorides and related acyl chlorides. Key structural analogues include:
| Compound Name | Molecular Formula | Key Substituents |
|---|---|---|
| 3-Chloro-N-(5-chloro-2-methoxyphenyl)propanamide | C₁₀H₁₀Cl₂NO₂ | Chloro, methoxy on phenyl ring |
| 2-Chloro-N-(2,5-dimethyl-4-phenylpyrazol-3-yl)propanamide | C₁₄H₁₅ClN₂O | Dimethyl, phenyl on pyrazole ring |
| 3-(5-Bromopyridin-3-yl)-3,3-difluoropropanoic acid hydrochloride | C₈H₆BrF₂NO₂·HCl | Bromo, difluoro on pyridine ring |
| 3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride | C₉H₁₀Cl₂O₂S₂ | Chlorophenyl sulfanyl group |
Substituent Impact :
- Chlorine vs. Fluorine : Chlorine’s higher electronegativity and larger atomic radius enhance electrophilicity compared to fluorine, influencing reaction kinetics and regioselectivity in substitution reactions .
- Aryl vs.
- Positional Effects : Meta- or para-substituted chloro groups (e.g., 3-chloro vs. 4-chloro) alter electronic distribution, impacting reactivity toward nucleophiles. For instance, meta-chloro derivatives exhibit 20% faster acylation rates than para-substituted analogues in esterification reactions .
Reactivity Profile
This compound’s dual acyl chloride groups render it highly reactive toward nucleophiles like amines and alcohols. Comparisons with similar compounds reveal:
- Nucleophilic Substitution : Reacts 1.5× faster with primary amines than 3-(4-chlorophenyl)propanamide due to the electron-withdrawing effect of the dichloride groups .
- Hydrolysis Stability : Less prone to hydrolysis than aliphatic acyl chlorides (e.g., propionyl chloride) because the phenyl group stabilizes the intermediate via resonance .
Physical Properties
| Property | This compound | 3-Chloro-N-(2,6-dichlorophenyl)propanamide | Phenylphosphonic Dichloride |
|---|---|---|---|
| Boiling Point (°C) | 245–250 (estimated) | 280–285 | 210–215 |
| Solubility in DCM | High | Moderate | High |
| Melting Point (°C) | 85–90 | 120–125 | 55–60 |
The higher melting point of this compound compared to phenylphosphonic dichloride reflects stronger intermolecular forces from its dual acyl chloride groups .
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